molecular formula C13H14O3S B3074789 Ethyl 2-methoxy-1-naphthalenesulfinate CAS No. 102333-54-0

Ethyl 2-methoxy-1-naphthalenesulfinate

Cat. No. B3074789
CAS RN: 102333-54-0
M. Wt: 250.32 g/mol
InChI Key: HRNLTXHHPXJAGQ-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-1-naphthalenesulfinate, also known as ethyl 2-methoxynaphthalene-1-sulfinate, is a chemical compound with the molecular formula C13H14O3S . Its molecular weight is 250.31 .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 14 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The InChI representation of the molecule is InChI=1S/C13H14O3S/c1-3-16-17(14)13-11-7-5-4-6-10(11)8-9-12(13)15-2/h4-9H,3H2,1-2H3 .

Scientific Research Applications

Fluorescence Spectral Studies

Ethyl 2-methoxy-1-naphthalenesulfinate derivatives have been studied for their interaction with Bovine Serum Albumin (BSA). Fluorescence spectral studies, including synchronous fluorescence measurements and Forster resonance energy transfer (FRET), provide insights into the binding constants and modes of quenching with BSA (Ghosh et al., 2016).

Synthesis and Structure Studies

The compound has been used in the synthesis of medium-sized cyclophanes, with its structural details elucidated through reactions involving toluenesulfonyl and bromomethyl naphthalene in specific conditions (Yamato et al., 2006).

Antiproliferation Activities

Compounds related to this compound have been isolated from Rumex dentatus and tested for antiproliferation activities in various cancer cell lines, demonstrating potential therapeutic applications (Zhang et al., 2012).

Intermediate in Synthetic Methods

This compound plays a role as an intermediate in the synthesis of pharmaceuticals, exemplified in the production of d-Naproxen's intermediate 2-(6'-methoxy-2'-naphthyl) propenoic acid (Lu Xian, 2000).

Crystal and Molecular Structure Analysis

This compound derivatives have been subjected to crystal and molecular structure studies, revealing details about their stability, intermolecular interactions, and potential in conjugated addition reactions (Kaur et al., 2012).

Synthesis and Antitumor Activity

Its derivatives have been synthesized and evaluated for antitumor activity, demonstrating inhibitory effects on the proliferation of certain cancer cell lines (Liu et al., 2018).

Synthetic Method Development

This compound has been used in developing synthetic methods for functionalized naphthalenes, playing a crucial role in platinum-catalyzed hydroarylation processes (Kang et al., 2012).

properties

IUPAC Name

ethyl 2-methoxynaphthalene-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3S/c1-3-16-17(14)13-11-7-5-4-6-10(11)8-9-12(13)15-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLTXHHPXJAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)C1=C(C=CC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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